N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Overview
Description
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a 4-chlorophenyl group, a morpholine ring, and a propylamine chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base such as potassium carbonate.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the furan derivative with morpholine under reflux conditions.
Formation of the Propylamine Chain: The final step involves the reaction of the intermediate with 3-chloropropylamine hydrochloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(4-bromophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine
- N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine
Uniqueness
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2.ClH/c19-16-4-2-15(3-5-16)18-7-6-17(23-18)14-20-8-1-9-21-10-12-22-13-11-21;/h2-7,20H,1,8-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRKSPQIUAVACH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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